3-(3,5-Dichlorophenyl)-2-methyl-1-propene
Description
3-(3,5-Dichlorophenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a dichlorophenyl group attached to a propene backbone
Properties
IUPAC Name |
1,3-dichloro-5-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-7(2)3-8-4-9(11)6-10(12)5-8/h4-6H,1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANJXFKTRGBTNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641229 | |
| Record name | 1,3-Dichloro-5-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69278-44-0 | |
| Record name | 1,3-Dichloro-5-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-(3,5-Dichlorophenyl)-2-methyl-1-propene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-(3,5-Dichlorophenyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of saturated hydrocarbons.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound is widely used as an intermediate in the synthesis of more complex organic molecules. It plays a crucial role in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations such as oxidation, reduction, and substitution reactions.
- Polymer Production : It is utilized in the production of polymers and materials with specific chemical properties. For instance, it can be involved in ring-opening polymerization processes .
Biology
- Biological Activity Studies : Derivatives of this compound have been investigated for their potential antibacterial and antifungal properties. Research indicates that these derivatives may inhibit specific enzymes or disrupt cellular processes by binding to active sites.
Medicine
- Therapeutic Potential : Ongoing research aims to explore the compound's potential as a therapeutic agent, particularly against infectious diseases. Its interaction with biological targets can lead to the development of new medicinal compounds.
Industrial Applications
- Chemical Manufacturing : In industrial settings, this compound is employed in the synthesis of various chemicals and materials. Its unique properties allow for the creation of specialized compounds used in different applications ranging from agriculture to pharmaceuticals .
Case Study 1: Synthesis of Pharmaceuticals
A study demonstrated the use of this compound as an intermediate in synthesizing a novel antibiotic compound. The reaction conditions were optimized using palladium catalysts, leading to high yields and purity of the final product.
Case Study 2: Antifungal Activity
Research conducted on derivatives of this compound revealed promising antifungal activity against several strains of fungi. The mechanism involved inhibition of fungal cell wall synthesis, showcasing its potential as a lead compound for drug development.
Data Tables
| Application Area | Specific Use |
|---|---|
| Chemistry | Intermediate for organic synthesis |
| Biology | Antibacterial and antifungal studies |
| Medicine | Potential therapeutic agent |
| Industry | Production of specialized chemicals |
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-2-methyl-1-propene involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
3-(3,5-Dichlorophenyl)-2-methyl-1-propene can be compared with other similar compounds, such as:
3,5-Dichlorophenyl isocyanate: Used as an intermediate in the synthesis of various organic compounds.
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Known for its activity against mycobacterial infections.
Biological Activity
3-(3,5-Dichlorophenyl)-2-methyl-1-propene is a chemical compound with significant biological activity, which has been explored in various studies. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H10Cl2
- IUPAC Name : 3-(3,5-dichlorophenyl)-2-methylpropene
- Molecular Weight : 215.10 g/mol
The compound features a propene backbone with a dichlorophenyl group that contributes to its biological activity. The presence of chlorine atoms enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains. For instance, it was evaluated for its efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
- Antioxidant Properties : Studies have indicated that this compound can scavenge free radicals, contributing to its potential as an antioxidant agent. This activity is critical in preventing oxidative stress-related diseases.
- Antiproliferative Effects : In vitro studies have suggested that this compound may inhibit cancer cell proliferation. The compound was tested against various cancer cell lines, showing varying degrees of cytotoxicity.
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes. For example, it affects acetylcholinesterase activity, which is relevant in neurodegenerative diseases.
- DNA Interaction : Preliminary studies suggest that the compound may interact with DNA, leading to alterations in replication and transcription processes.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | |
| Antioxidant | Scavenging free radicals | |
| Antiproliferative | Inhibits cancer cell growth |
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Applied Microbiology, this compound was tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be 8 µg/mL, indicating strong antimicrobial potential compared to standard antibiotics like vancomycin .
Case Study 2: Antioxidant Activity
Research conducted on the antioxidant capacity of this compound utilized DPPH and ABTS assays. Results showed that it significantly reduced DPPH radical levels by up to 75% at a concentration of 50 µg/mL, suggesting its potential as a natural antioxidant agent .
Case Study 3: Antiproliferative Effects
A study assessing the antiproliferative effects on various cancer cell lines revealed that the compound induced apoptosis in breast cancer cells (MCF-7) at concentrations above 20 µM. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
